![molecular formula C12H14N4O8 B174572 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 174844-42-9](/img/structure/B174572.png)
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal” is a complex organic molecule. It contains a hexanal group (a six-carbon aldehyde) which is substituted with four hydroxy groups (making it a polyol), and an amino group that is further substituted with a 7-nitrobenzoxadiazole group .
Molecular Structure Analysis
The molecule has several stereocenters, indicating that it can exist in multiple stereoisomeric forms. The specified (2R,3R,4S,5R) configuration describes the spatial arrangement of the four hydroxy groups around the hexanal backbone .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties can be inferred from its structure. It is likely to be solid at room temperature, given the presence of multiple polar hydroxy groups. These groups may also confer solubility in polar solvents like water .Wissenschaftliche Forschungsanwendungen
1. Antitumor Applications
The compound has been studied as a potent inhibitor of GSTP1-1, a glutathione S-transferase that inhibits apoptosis by binding to JNK1 and TRAF2. This inhibition could be significant for antitumor applications, especially in the context of A375 melanoma cells (Di Paolo et al., 2019).
2. Energetic Materials Synthesis
In the field of chemical engineering, there's research exploring the synthesis of energetic materials using derivatives of this compound. These materials show potential in applications requiring high heat of detonation, comparable to known explosives like RDX (Cao et al., 2020).
3. Synthesis of Derivatives
The compound is involved in the synthesis of various derivatives like nitro-, nitroso-, and azo-1,2,5-oxadiazoles. These derivatives have potential in various chemical applications, including the development of new chemical entities (Batog et al., 2005).
4. Creation of Novel Bioactive Compounds
This chemical is used in the synthesis of novel bioactive compounds. These compounds have shown significant potential in antitumor activity and could be important for future cancer treatments (Maftei et al., 2013).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
174844-42-9 |
|---|---|
Produktname |
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal |
Molekularformel |
C12H14N4O8 |
Molekulargewicht |
342.26 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal |
InChI |
InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1 |
InChI-Schlüssel |
QUTFFEUUGHUPQC-ILWYWAAHSA-N |
Isomerische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O |
Andere CAS-Nummern |
174844-42-9 |
Piktogramme |
Irritant |
Synonyme |
2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose 2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose 2-NBDG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



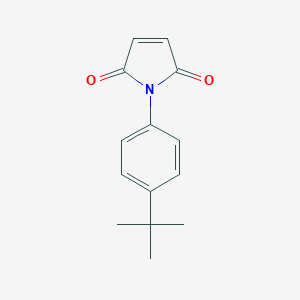
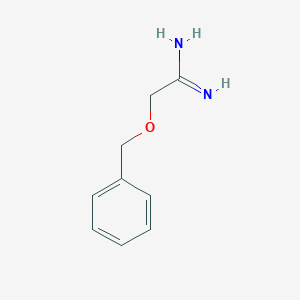
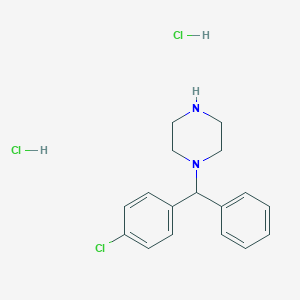
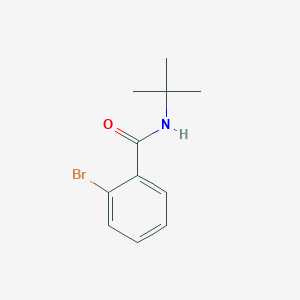
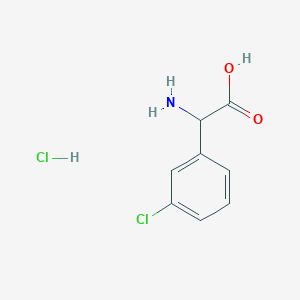
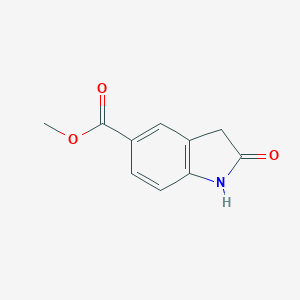
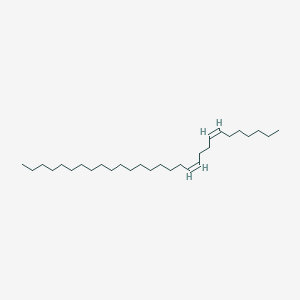
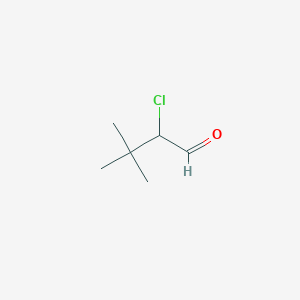
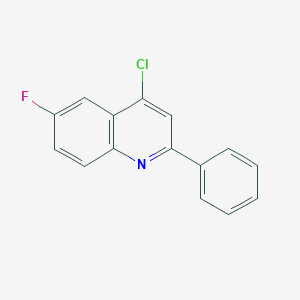
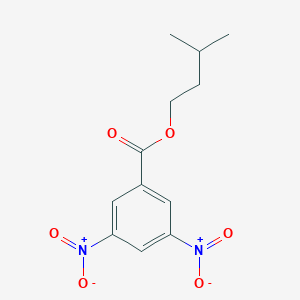
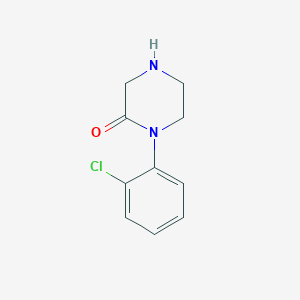
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
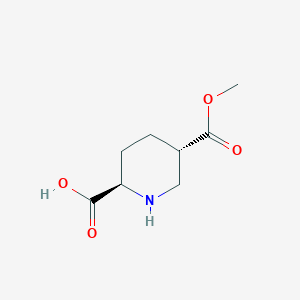
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)